molecular formula C19H24FN3O4 B13372796 Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate

Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate

Cat. No.: B13372796
M. Wt: 377.4 g/mol
InChI Key: BVMGZHKVBOHIGC-UHFFFAOYSA-N
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Description

Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a fluorophenyl group, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydroxylamine with a β-keto ester.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the isoxazole ring.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The isoxazole ring can be reduced to an isoxazoline ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an isoxazoline derivative.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The piperazine moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24FN3O4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 3-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanoate

InChI

InChI=1S/C19H24FN3O4/c1-22-7-9-23(10-8-22)12-15(19(25)26-2)18(24)16-11-17(27-21-16)13-3-5-14(20)6-4-13/h3-6,11,15,18,24H,7-10,12H2,1-2H3

InChI Key

BVMGZHKVBOHIGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(C(C2=NOC(=C2)C3=CC=C(C=C3)F)O)C(=O)OC

Origin of Product

United States

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